Bufotenin
Overview
Description
Bufotenin, also known as 5-Hydroxy-N,N-dimethyltryptamine, is a naturally occurring psychoactive compound and alkaloid found in several plants and animals . It is a tryptamine derivative, more specifically, a DMT analog, related to the neurotransmitter serotonin . It is a weak hallucinogenic agent active by intravenous injection .
Synthesis Analysis
Bufotenin can be isolated from several natural sources or prepared by chemical synthesis . A study presents novel chemical and molecular conformational analyses of bufotenin based on an experimental and theoretical approach integrating surface-enhanced Raman scattering (SERS) and density functional theory (DFT) .
Molecular Structure Analysis
Bufotenin is a natural tryptamine derivative with hallucinogenic activity . The vibrational characteristics of this molecule were verified by molecular dynamics simulations of Raman bands based on DFT . Its molecular formula is C12H16N2O .
Chemical Reactions Analysis
Bufotenin has been used as a tool in CNS studies . The main metabolic pathway of bufotenin is through oxidative deamination, with the aid of monoamine oxidase A (MAO-A) .
Physical And Chemical Properties Analysis
Bufotenin is rapidly absorbed following intravenous administration . Its melting point is 146 to 147 °C and boiling point is 320 °C .
Scientific Research Applications
Bufotenin in Nature
- Occurrence in Amphibians : Bufotenin is found in the skin secretion of several arboreal amphibian species, including those in the Osteocephalus genus. This discovery is significant as it expands the known range of animals that produce bufotenin, indicating its role in the chemical defense system of these species (Costa et al., 2005).
Pharmacological Properties
- Anti-Inflammatory and Analgesic Effects : Research has demonstrated that bufotenin possesses potential anti-inflammatory and analgesic properties. It was found to inhibit swelling in animal models and increase pain thresholds, possibly through interactions with lipid metabolism pathways (Wang et al., 2021).
Therapeutic Potential
- Potential in Treating Rabies : Bufotenin has shown promise as a potential treatment for rabies, an incurable disease. It inhibits rabies virus infection in both in vitro and in vivo models and increases the survival rate of infected animals. This research indicates bufotenin's potential as a drug prototype for treating rabies (Vigerelli et al., 2018).
- Analgesic Effects Identification : Studies have identified bufotenine's strong analgesic effects in vivo. Its combination with morphine was found to have a synergistic effect, providing new insights into its potential as a pain management drug (Zhao et al., 2021).
Miscellaneous Research
- Antiviral Activity : Bufotenine has been evaluated for its antiviral activity against various viruses, including rabies virus and canine coronavirus. The study found significant inhibitory activity against rabies virus, highlighting its potential as an antiviral agent (Barboza et al., 2021).
Safety And Hazards
Bufotenin is a Schedule I drug in the United States, meaning that there is no accepted medical use of these chemicals and a high potential for abuse . Ingestion of Bufo toad venom and eggs by humans has resulted in several reported cases of poisoning, some of which resulted in death . The acute toxicity of bufotenin in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTONGPRPXSUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048894 | |
Record name | Bufotenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bufotenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bufotenine | |
CAS RN |
487-93-4 | |
Record name | Bufotenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufotenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufotenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Bufotenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bufotenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFOTENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A31347TZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Bufotenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146.5 °C | |
Record name | Bufotenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bufotenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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